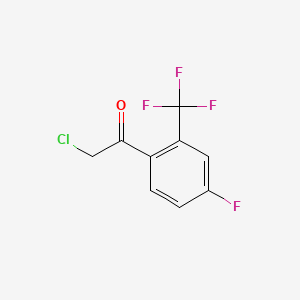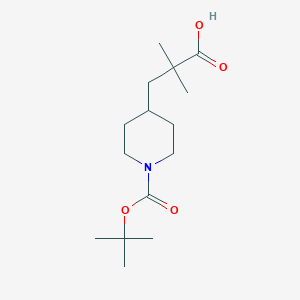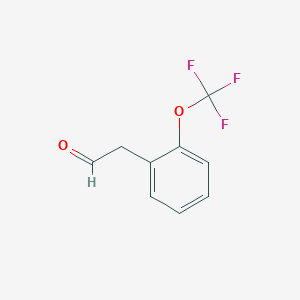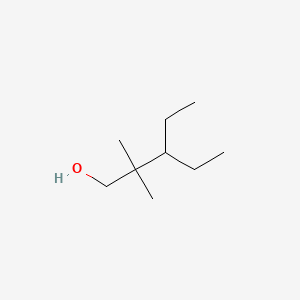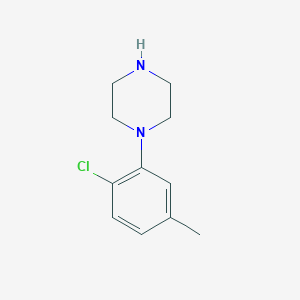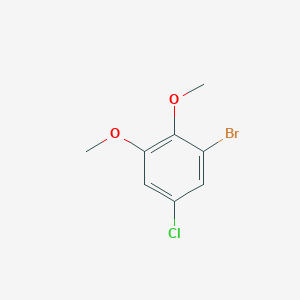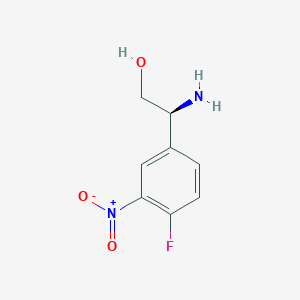
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound contains an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-nitrobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-nitrophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves interactions with various molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Pathways Involved: The compound may modulate enzymatic pathways, affecting cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H9FN2O3 |
|---|---|
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
Clé InChI |
PPUQYNNVAUIWPF-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])F |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




